tert-Amylamine

Description

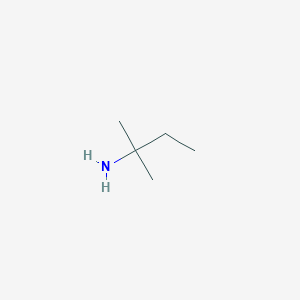

Structure

3D Structure

Properties

IUPAC Name |

2-methylbutan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13N/c1-4-5(2,3)6/h4,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GELMWIVBBPAMIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5060485 | |

| Record name | 2-Butanamine, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

87.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

594-39-8 | |

| Record name | tert-Amylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=594-39-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butanamine, 2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000594398 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butanamine, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Butanamine, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-pentylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.947 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to tert-Amylamine for Researchers and Drug Development Professionals

Introduction: tert-Amylamine, also known as 1,1-dimethylpropylamine or 2-methyl-2-butanamine, is a primary aliphatic amine with significant utility in organic synthesis and medicinal chemistry. Its sterically hindered nature imparts unique chemical and physical properties that are leveraged in the development of novel pharmaceuticals and other specialty chemicals. This guide provides a comprehensive overview of this compound, including its properties, synthesis, and applications, with a focus on information relevant to researchers and professionals in drug development.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a characteristic amine odor.[1] Its bulky tert-amyl group influences its physical and chemical behavior, distinguishing it from less hindered primary amines. A summary of its key properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₁₃N | [2] |

| Molecular Weight | 87.16 g/mol | [2] |

| CAS Number | 594-39-8 | [2][3] |

| Appearance | Colorless to almost colorless clear liquid | [4] |

| Boiling Point | 77 °C | [3][4] |

| Melting Point | -105 °C | |

| Density | 0.746 g/mL at 25 °C | [3][4] |

| Refractive Index (n20/D) | 1.3996 | [3][4] |

| pKa | 10.85 at 19 °C | |

| Flash Point | -1 °C (closed cup) | [3] |

| Solubility | Soluble in water, ethanol, acetone, and ether. | [4] |

| SMILES | CCC(C)(C)N | [3] |

| InChI Key | GELMWIVBBPAMIO-UHFFFAOYSA-N | [3] |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the Ritter reaction, which involves the reaction of a tertiary alcohol or an alkene with a nitrile in the presence of a strong acid. The following section details a representative experimental protocol for the synthesis of this compound from tert-amyl alcohol.

Experimental Protocol: Synthesis via the Ritter Reaction

This two-step procedure involves the formation of an N-tert-amylacetamide intermediate from tert-amyl alcohol and acetonitrile, followed by hydrolysis to yield this compound.

Step 1: Synthesis of N-tert-Amylacetamide

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, place 88.15 g (1.0 mol) of tert-amyl alcohol (2-methyl-2-butanol) and 123.15 g (3.0 mol) of acetonitrile.

-

Acid Addition: Cool the mixture in an ice bath to 0-5 °C. Slowly add 98 g (1.0 mol) of concentrated sulfuric acid through the dropping funnel with continuous stirring. The rate of addition should be controlled to maintain the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 24 hours.

-

Work-up: Pour the reaction mixture slowly into 500 g of crushed ice with stirring. Neutralize the solution with a 40% aqueous sodium hydroxide (B78521) solution until the pH is approximately 8-9.

-

Extraction: Extract the aqueous mixture with three 150 mL portions of diethyl ether. Combine the organic extracts and wash with 100 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield crude N-tert-amylacetamide.

Step 2: Hydrolysis of N-tert-Amylacetamide to this compound

-

Reaction Setup: To the crude N-tert-amylacetamide in a round-bottom flask, add 200 mL of a 20% aqueous sodium hydroxide solution.

-

Hydrolysis: Heat the mixture to reflux and maintain reflux for 8-12 hours, or until the reaction is complete (monitored by TLC or GC).

-

Isolation: After cooling to room temperature, extract the reaction mixture with three 100 mL portions of diethyl ether.

-

Purification: Combine the organic extracts and dry over anhydrous potassium carbonate. Filter and remove the diethyl ether by distillation. The resulting crude this compound can be further purified by fractional distillation, collecting the fraction boiling at 77 °C.

Diagram 1: Synthetic Pathway of this compound via the Ritter Reaction

Caption: Synthesis of this compound from tert-amyl alcohol via the Ritter reaction.

Role in Drug Development and Medicinal Chemistry

The tert-amyl group, due to its steric bulk and lipophilicity, is a valuable functional group in drug design. Its incorporation into a drug candidate can significantly influence its pharmacokinetic and pharmacodynamic properties.

-

Steric Hindrance: The bulky nature of the tert-amyl group can provide steric shielding to adjacent functional groups, preventing metabolic degradation. This can lead to an increased half-life and improved bioavailability of a drug. For instance, bulky alkyl groups on nitrogen atoms can slow the rate of N-dealkylation by cytochrome P450 enzymes.

-

Receptor Selectivity: The size and shape of the tert-amyl group can play a crucial role in the specific binding of a drug to its target receptor. The steric bulk can enhance binding affinity for a specific receptor subtype while preventing binding to others, thereby improving the drug's selectivity and reducing off-target side effects. For example, in adrenergic receptor ligands, the size of the N-alkyl substituent is a key determinant of selectivity between α and β receptors.

-

Lipophilicity: The five-carbon alkyl structure of the tert-amyl group increases the overall lipophilicity of a molecule. This can enhance its ability to cross cell membranes and the blood-brain barrier, which is a critical factor for drugs targeting the central nervous system.

Diagram 2: Logic Diagram of the Role of the tert-Amyl Group in Drug Design

Caption: Influence of the tert-amyl group on drug properties.

Biological Significance and Metabolism

While this compound itself is not a major endogenous metabolite, the metabolic fate of related compounds provides insight into its potential biotransformation. For example, tert-amyl methyl ether (TAME), a gasoline additive, is metabolized in the body to tert-amyl alcohol. This tertiary alcohol can then undergo further oxidation. Although not definitively established for this compound, a plausible metabolic pathway would involve deamination or oxidation. A proposed metabolic pathway for the related tert-amyl alcohol is depicted below.

Diagram 3: Proposed Metabolic Pathway of tert-Amyl Alcohol

Caption: Metabolic pathway of the related compound, tert-amyl alcohol.

Safety and Handling

This compound is a flammable liquid and vapor and is corrosive, causing severe skin burns and eye damage.[4] It is also toxic if swallowed.[5] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical.[3] Work should be conducted in a well-ventilated fume hood.[4]

Table 2: Safety Information for this compound

| Hazard Statement | GHS Classification | Precautionary Measures | Reference(s) |

| Highly flammable liquid and vapor | Flammable Liquid 2 | Keep away from heat/sparks/open flames/hot surfaces. No smoking. Keep container tightly closed. | [4] |

| Causes severe skin burns and eye damage | Skin Corrosion 1B | Wear protective gloves/protective clothing/eye protection/face protection. IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. | [4] |

| Toxic if swallowed | Acute Toxicity 3 (Oral) | Do not eat, drink or smoke when using this product. IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. Rinse mouth. | [5] |

Conclusion

This compound is a versatile building block in organic synthesis with important applications in the pharmaceutical industry. Its unique steric and electronic properties make it a valuable moiety for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates. A thorough understanding of its properties, synthesis, and safe handling is essential for its effective use in research and development.

References

- 1. DE3801273A1 - PROCESS FOR PREPARING TERT.-AMYL ALCOHOL (TAA) - Google Patents [patents.google.com]

- 2. nbinno.com [nbinno.com]

- 3. A Practical Synthesis of tert-Alkylamines via the Ritter Reaction with Chloroacetonitrile [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

An In-depth Technical Guide to tert-Amylamine (CAS Number: 594-39-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Amylamine, also known as 1,1-dimethylpropylamine or 2-methyl-2-butanamine, is a primary aliphatic amine with significant applications in organic synthesis and pharmaceutical development. Its unique structural features, particularly the bulky tert-amyl group, impart specific chemical properties that are leveraged in the synthesis of various target molecules. This guide provides a comprehensive overview of this compound, focusing on its chemical and physical properties, synthesis, applications in drug development, and safety information.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the tables below, providing a quick reference for laboratory and research applications.

Table 1: General Information and Identifiers

| Property | Value | Reference |

| CAS Number | 594-39-8 | [1][2][3][4] |

| Molecular Formula | C5H13N | [1][2][3] |

| Molecular Weight | 87.16 g/mol | [1][2][3] |

| Synonyms | 1,1-Dimethylpropylamine, 2-Methyl-2-butanamine, tert-Pentylamine | [4][5] |

| EC Number | 209-839-9 | [1] |

| MDL Number | MFCD00008056 | [1] |

Table 2: Physical Properties

| Property | Value | Reference |

| Appearance | Colorless to light yellow liquid | [5] |

| Boiling Point | 77 °C | [6] |

| Melting Point | -105 °C | |

| Density | 0.746 g/mL at 25 °C | [6] |

| Refractive Index | n20/D 1.3996 | [6] |

| Flash Point | -1 °C (closed cup) | [4] |

| Water Solubility | Soluble |

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, with the Ritter and Leuckart reactions being prominent examples.

Ritter Reaction

The Ritter reaction is a versatile method for preparing N-alkyl amides from nitriles and a source of a carbocation, such as an alkene or a tertiary alcohol, in the presence of a strong acid.[7][8] The resulting amide can then be hydrolyzed to yield the corresponding amine. For the synthesis of this compound, a tertiary alcohol or alkene can be reacted with a nitrile followed by hydrolysis.

Experimental Protocol (General Procedure): A general procedure for the synthesis of tert-alkylamines via the Ritter reaction involves the following steps:

-

Reaction of a suitable tertiary alcohol with a nitrile (e.g., chloroacetonitrile) in the presence of a strong acid.[1][9]

-

The resulting N-chloroacetyl-tert-alkylamine is then subjected to cleavage of the chloroacetyl group.[1][9]

-

An optimized method for this cleavage involves boiling the chloroacetamide in a mixture of ethanol (B145695) and acetic acid (e.g., a 5:1 ratio) for several hours.[1][9]

-

The final tert-alkylamine product is then isolated and purified.[1][9]

Leuckart Reaction

The Leuckart reaction provides a method for the reductive amination of aldehydes and ketones using ammonium (B1175870) formate (B1220265) or formamide (B127407) as the nitrogen source and reducing agent.[10][11] This reaction is typically carried out at elevated temperatures.

Experimental Protocol (General Procedure): A general procedure for the Leuckart reaction involves:

-

Heating a mixture of a ketone or aldehyde with ammonium formate or formamide.[10][12]

-

The reaction proceeds through the formation of an intermediate N-formyl derivative.

-

Subsequent hydrolysis of the formyl derivative yields the primary amine.[12]

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its bulky tert-amyl group can be strategically incorporated into drug candidates to modulate their pharmacological properties.

Synthesis of Cyanobenzylamine Derivatives

This compound has been utilized as a substitute for the t-butylamino substituent in the synthesis of cyanobenzylamine derivatives.[6] These derivatives are of interest in medicinal chemistry for their potential biological activities.

Synthesis of Platinum-Based Anticancer Agents

A significant application of this compound is in the development of novel platinum-based anticancer drugs. Platinum complexes are a cornerstone of cancer chemotherapy, with drugs like cisplatin (B142131) and carboplatin (B1684641) being widely used.[13] Research is ongoing to develop new platinum complexes with improved efficacy and reduced side effects. This compound can be incorporated as a ligand in these complexes. For instance, a new anticancer Pt(II) complex, cis-[Pt(NH3)2(tertpentylgly)]NO3, was synthesized using a glycine-derivative ligand which would have been derived from this compound.

Experimental Protocol (General Synthetic Strategy for Platinum Complexes): The synthesis of platinum(II) complexes often involves the following general steps:

-

Starting from a suitable platinum precursor, such as K2PtCl4.[13]

-

Ligand substitution reactions are carried out to introduce the desired amine ligands.[13]

-

The reaction conditions, such as temperature and solvent, are controlled to achieve the desired isomer (e.g., cis or trans).[13]

-

The final platinum complex is then purified and characterized using techniques like NMR spectroscopy and X-ray crystallography.[14]

Biological Activity Context

While specific signaling pathways directly modulated by this compound are not extensively documented, the broader class of amines and their derivatives are known to interact with various biological targets. For instance, trace amine-associated receptors (TAARs) are a class of G protein-coupled receptors that are activated by endogenous trace amines.[15] Derivatives of this compound could potentially interact with such receptors, a hypothesis that warrants further investigation in drug discovery programs.

Furthermore, the biological activity of the platinum complexes synthesized using this compound derivatives is primarily attributed to the platinum center's interaction with DNA, leading to cell cycle arrest and apoptosis in cancer cells.[13][16] The amine ligands play a crucial role in modulating the complex's stability, solubility, and cellular uptake.[14]

Safety Information

This compound is a hazardous substance and must be handled with appropriate safety precautions in a laboratory setting.

Table 3: GHS Hazard and Precautionary Statements

| Category | Information | Reference |

| Signal Word | Danger | |

| Hazard Statements | H225: Highly flammable liquid and vapor.H301: Toxic if swallowed.H314: Causes severe skin burns and eye damage. | [4] |

| Precautionary Statements | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.P280: Wear protective gloves/protective clothing/eye protection/face protection.P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4] |

Conclusion

This compound is a valuable building block in organic synthesis, particularly for the development of new pharmaceutical agents. Its distinct chemical properties and reactivity make it a versatile reagent for introducing the tert-amyl group into various molecular scaffolds. A thorough understanding of its properties, synthesis, and safe handling is essential for its effective utilization in research and development. Further exploration of its derivatives may lead to the discovery of novel therapeutic agents with improved pharmacological profiles.

References

- 1. A Practical Synthesis of tert-Alkylamines via the Ritter Reaction with Chloroacetonitrile [organic-chemistry.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. scbt.com [scbt.com]

- 4. This compound | 594-39-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. This compound | 594-39-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. This compound | 594-39-8 [chemicalbook.com]

- 7. Ritter reaction - Wikipedia [en.wikipedia.org]

- 8. organicreactions.org [organicreactions.org]

- 9. researchgate.net [researchgate.net]

- 10. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 11. [PDF] STUDIES ON THE LEUCKART REACTION | Semantic Scholar [semanticscholar.org]

- 12. chemistry.mdma.ch [chemistry.mdma.ch]

- 13. Synthetic Methods for the Preparation of Platinum Anticancer Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and structure of two novel trans-platinum complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis, Characterization and Biological Investigation of the Platinum(IV) Tolfenamato Prodrug–Resolving Cisplatin-Resistance in Ovarian Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to tert-Amylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and reactivity of tert-Amylamine, a key building block in organic synthesis and drug discovery.

Core Physicochemical Properties

This compound, also known as 2-methyl-2-butanamine, is a primary aliphatic amine with a tertiary carbon atom bonded to the amino group. Its unique structural characteristics impart specific physical and chemical properties that are leveraged in various synthetic applications.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound for easy reference and comparison.

| Property | Value | Units |

| Molecular Weight | 87.16 | g/mol |

| Chemical Formula | C₅H₁₃N | |

| CAS Number | 594-39-8 | |

| Density | 0.746 | g/mL at 25 °C |

| Boiling Point | 77 | °C |

| Melting Point | -105 | °C |

| Flash Point | -1 | °C (closed cup) |

| pKa | 10.85 | at 19 °C |

| Refractive Index | 1.3996 | n20/D |

| Water Solubility | Soluble |

Synthesis of this compound

This compound can be synthesized through various methods. A common and effective laboratory-scale synthesis involves the Ritter reaction, where a tertiary alcohol is reacted with a nitrile in the presence of a strong acid, followed by hydrolysis of the resulting amide.

Experimental Protocol: Synthesis via the Ritter Reaction

This protocol outlines the synthesis of this compound from 2-methyl-2-butanol (B152257).

Materials:

-

2-methyl-2-butanol (tert-amyl alcohol)

-

Acetonitrile

-

Concentrated Sulfuric Acid

-

Sodium Hydroxide (B78521) solution (e.g., 40% w/v)

-

Diethyl ether

-

Anhydrous Magnesium Sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Distillation apparatus

-

Ice bath

Procedure:

-

Carbocation Formation: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add concentrated sulfuric acid to a solution of 2-methyl-2-butanol in acetonitrile. The molar ratio of alcohol to nitrile should be approximately 1:1.2, and the sulfuric acid should be added cautiously due to the exothermic nature of the reaction.

-

Nitrile Addition: Allow the mixture to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). The intermediate nitrilium ion is formed during this step.

-

Hydrolysis: Once the reaction is complete, carefully pour the reaction mixture over crushed ice. This will hydrolyze the intermediate to form N-tert-pentylacetamide.

-

Basification and Amide Hydrolysis: To the aqueous mixture, add a concentrated solution of sodium hydroxide until the solution is strongly basic (pH > 12). Heat the mixture to reflux to hydrolyze the amide to this compound.

-

Extraction: After cooling, transfer the mixture to a separatory funnel. Extract the aqueous layer multiple times with diethyl ether.

-

Drying and Solvent Removal: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the diethyl ether by rotary evaporation.

-

Purification: The crude this compound can be purified by fractional distillation to yield the final product.[1][2]

Synthesis Pathway Diagram

Caption: Ritter reaction pathway for the synthesis of this compound.

Reactions of this compound

The primary amine functionality of this compound allows it to participate in a variety of chemical transformations, making it a versatile reagent in organic synthesis.

Experimental Protocol: Acylation to form N-tert-pentylacetamide

This protocol details the reaction of this compound with acetyl chloride to form an amide.

Materials:

-

This compound

-

Acetyl chloride

-

Anhydrous diethyl ether or dichloromethane

-

Triethylamine (B128534) (or another non-nucleophilic base)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Dropping funnel

-

Separatory funnel

-

Ice bath

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve this compound and triethylamine in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon). The triethylamine acts as a scavenger for the HCl byproduct. Cool the flask in an ice bath.

-

Addition of Acylating Agent: Slowly add acetyl chloride dropwise to the stirred solution using a dropping funnel. A white precipitate of triethylammonium (B8662869) chloride will form.

-

Reaction Completion: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours, or until TLC indicates the consumption of the starting amine.

-

Work-up: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.

-

Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-tert-pentylacetamide.

-

Purification: The product can be purified by recrystallization or column chromatography if necessary.

Logical Workflow for Product Characterization

The following diagram illustrates a typical workflow for the characterization of a synthesized compound like this compound.

Caption: Workflow for the characterization of a synthesized chemical compound.

References

An In-depth Technical Guide to the Chemical Properties of tert-Amylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Amylamine, also known as 2-methyl-2-butanamine, is a primary aliphatic amine with significant applications as a versatile intermediate in organic synthesis. Its sterically hindered nature imparts unique reactivity and properties, making it a valuable building block in the preparation of diverse chemical entities, including those with potential pharmaceutical applications. This guide provides a comprehensive overview of the core chemical properties of this compound, detailed experimental protocols, and insights into its role in medicinal chemistry.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a characteristic amine odor.[1] Its physical and chemical properties are summarized in the tables below for easy reference and comparison.

General and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 594-39-8 | [2] |

| Molecular Formula | C5H13N | [2] |

| Molecular Weight | 87.16 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 77 °C | |

| Melting Point | -35 °C | |

| Density | 0.746 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.3996 | |

| pKa | 10.85 (of the conjugate acid) | |

| Solubility | Soluble in water, ethanol, and ether. |

Safety Information

| Hazard Statement | GHS Classification | Precautionary Statement Examples |

| Highly flammable liquid and vapor | Flammable Liquid 2 | P210: Keep away from heat/sparks/open flames/hot surfaces. — No smoking. |

| Toxic if swallowed | Acute Toxicity 3 (Oral) | P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. |

| Causes severe skin burns and eye damage | Skin Corrosion 1B | P280: Wear protective gloves/protective clothing/eye protection/face protection. |

Spectroscopic Data

The structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques. The following tables summarize the key spectral data.

¹H NMR Spectral Data (CDCl₃, 90 MHz)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~1.38 | q | 2H | -CH₂- |

| ~1.23 | s | 2H | -NH₂ |

| ~1.07 | s | 6H | -C(CH₃)₂- |

| ~0.90 | t | 3H | -CH₃ |

¹³C NMR Spectral Data (CDCl₃)

| Chemical Shift (ppm) | Assignment |

| ~51.0 | Quaternary Carbon (-C(CH₃)₂-) |

| ~36.0 | Methylene Carbon (-CH₂-) |

| ~28.0 | Methyl Carbons (-C(CH₃)₂) |

| ~8.0 | Methyl Carbon (-CH₃) |

IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3500 | Strong, Broad | N-H Stretch (primary amine) |

| 2850-2970 | Strong | C-H Stretch (alkane) |

| 1590-1650 | Medium | N-H Bend (scissoring) |

| 1000-1250 | Medium | C-N Stretch |

Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 87 | Moderate | [M]⁺ (Molecular Ion) |

| 72 | High | [M - CH₃]⁺ |

| 58 | Very High (Base Peak) | [M - C₂H₅]⁺ |

Experimental Protocols

Synthesis of this compound via the Ritter Reaction

The Ritter reaction is a robust method for the synthesis of tert-alkylamines from tertiary alcohols and nitriles in the presence of a strong acid. The following protocol is a representative procedure for the synthesis of this compound.

Materials:

-

2-Methyl-2-butanol (B152257) (tert-amyl alcohol)

-

Acetonitrile

-

Concentrated Sulfuric Acid

-

Sodium Hydroxide (B78521) (pellets and aqueous solution)

-

Diethyl Ether

-

Anhydrous Magnesium Sulfate

-

Standard laboratory glassware for reflux, distillation, and extraction.

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-methyl-2-butanol and an excess of acetonitrile. Cool the mixture in an ice bath.

-

Acid Addition: Slowly and carefully add concentrated sulfuric acid to the cooled mixture with continuous stirring. The addition should be dropwise to control the exothermic reaction.

-

Reaction: After the addition of acid, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or GC).

-

Hydrolysis: Cool the reaction mixture to room temperature and carefully pour it over crushed ice. Basify the aqueous solution by the slow addition of concentrated sodium hydroxide solution until the pH is strongly alkaline. This will hydrolyze the intermediate N-tert-amylacetamide.

-

Extraction: Transfer the basic aqueous mixture to a separatory funnel and extract the product with diethyl ether (3 x volumes).

-

Drying and Purification: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter to remove the drying agent and remove the solvent by rotary evaporation. The crude this compound can be purified by fractional distillation.

Applications in Drug Development

This compound serves as a crucial building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its sterically hindered primary amine allows for selective reactions and the introduction of a tert-amyl group can modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate.

One notable application is its use as a substitute for the tert-butylamino substituent in the development of novel compounds.[3] For instance, it has been incorporated into cyanobenzylamine derivatives, which are scaffolds of interest in medicinal chemistry.

Furthermore, this compound has been utilized in the synthesis of platinum(II) complexes. These complexes, featuring a glycine-derivative ligand incorporating the tert-amyl moiety, have been investigated for their cytotoxic activity against human cancer cell lines, such as MCF-7 (breast cancer). This highlights the potential of this compound in the development of novel anticancer agents.

While direct incorporation into blockbuster drugs is not widely documented, its role as a versatile intermediate allows for the exploration of new chemical space in drug discovery programs. The tert-amyl group can provide a balance of lipophilicity and steric bulk that can be advantageous for receptor binding and metabolic stability.

Conclusion

This compound is a valuable and versatile primary amine with well-defined chemical and physical properties. Its synthesis is readily achievable through established methods like the Ritter reaction. The unique steric and electronic properties conferred by the tert-amyl group make it a useful building block for medicinal chemists and drug development professionals exploring novel therapeutic agents. The data and protocols presented in this guide provide a solid foundation for the effective utilization of this compound in a research and development setting.

References

A Comprehensive Technical Guide to the Physical Properties of tert-Amylamine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physical properties of tert-Amylamine (systematic name: 2-methyl-2-butanamine). The information is curated for researchers, scientists, and professionals in drug development who require precise and reliable data for their work. This document summarizes key quantitative data in structured tables and outlines the standard experimental protocols for their determination.

Core Physical and Chemical Properties

This compound is a primary aliphatic amine that presents as a colorless to pale yellow liquid at room temperature.[1][2] It is characterized by a distinct amine-like, fishy odor.[3][4] Its hygroscopic nature necessitates storage under inert gas to prevent moisture absorption.[1][2]

Quantitative Physical Properties

The following tables summarize the key physical properties of this compound, compiled from various reliable sources.

| Property | Value | Conditions | Citations |

| Molecular Formula | C₅H₁₃N | [1][5][6] | |

| Molecular Weight | 87.16 g/mol | [6] | |

| Boiling Point | 77 °C | at 1 atm | [5][6][7] |

| Melting Point | -105 °C | [7][8] | |

| Density | 0.746 g/mL | at 25 °C | [5][6][7] |

| Specific Gravity | 0.74 | at 20/20 °C | [2][9] |

| Refractive Index | 1.3996 - 1.40 | at 20 °C (n20/D) | [1][5][7] |

| Flash Point | -1 °C (30.2 °F) | Closed Cup | [2][5][10] |

| pKa | 10.85 | at 19 °C | [7][8] |

Solubility Profile

| Solvent | Solubility | Citations |

| Water | Soluble | [2][7][8] |

| Acetone | Soluble | [2][9] |

| Ether | Soluble | [2][9] |

| Ethanol | Soluble | [2][9] |

Experimental Protocols for Property Determination

The following sections detail the standard methodologies for determining the key physical properties of liquid amines like this compound. These protocols are based on established standards from organizations such as ASTM International and the Organisation for Economic Co-operation and Development (OECD).

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a pure substance, the boiling point is a characteristic constant at a given pressure.

Methodology (Micro-Boiling Point Method):

A common and efficient method for determining the boiling point of a small liquid sample utilizes a Thiele tube or a similar heating apparatus.[11][12][13]

-

Sample Preparation: A small volume (a few milliliters) of this compound is placed into a small test tube. A capillary tube, sealed at one end, is inverted and placed into the liquid.

-

Apparatus Setup: The test tube is attached to a thermometer, ensuring the bulb of the thermometer is level with the sample. The assembly is then immersed in a heating bath (e.g., mineral oil in a Thiele tube).[11][13]

-

Heating: The heating bath is gently and uniformly heated. As the temperature rises, the air trapped in the capillary tube will expand and be expelled, seen as a slow stream of bubbles.

-

Observation: As the liquid's boiling point is approached and surpassed, a rapid and continuous stream of vapor bubbles will emerge from the capillary tube.

-

Measurement: The heat source is then removed. The temperature at which the bubbling stops and the liquid is drawn into the capillary tube is recorded as the boiling point.[11][13] This is the point where the vapor pressure of the sample equals the atmospheric pressure.

-

Pressure Correction: The observed boiling point should be corrected to standard pressure (1 atm or 101.3 kPa) if the determination is carried out at a different atmospheric pressure.

Density and Specific Gravity Determination

Density is the mass per unit volume of a substance, while specific gravity is the ratio of the density of the substance to the density of a reference substance (usually water) at a specified temperature.

Methodology (ASTM D4052 - Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter):

This method is widely used for its accuracy and the small sample volume required.[14]

-

Apparatus: A digital density meter, which operates based on the oscillating U-tube principle, is used. The instrument must be calibrated with at least two reference standards (e.g., dry air and pure water) before use.

-

Sample Introduction: A small, bubble-free aliquot of this compound is introduced into the oscillating U-tube of the density meter.[15] This can be done manually with a syringe or using an autosampler.

-

Temperature Control: The temperature of the measuring cell is precisely controlled to the desired temperature (e.g., 20 °C or 25 °C).

-

Measurement: The instrument measures the oscillation period of the U-tube containing the sample. This period is directly related to the density of the sample. The instrument's software then converts this reading into a density value.

-

Reporting: The density is typically reported in g/cm³ or kg/m ³ at the specified temperature. For specific gravity, the density of the sample is divided by the density of water at the reference temperature.

Refractive Index Determination

The refractive index of a liquid is a dimensionless number that describes how fast light travels through the material. It is a fundamental physical property that is dependent on the temperature and the wavelength of light.

Methodology (ASTM D1218 - Standard Test Method for Refractive Index and Refractive Dispersion of Hydrocarbon Liquids):

This method is suitable for transparent and light-colored liquids like this compound.[16][17]

-

Apparatus: An Abbe refractometer is commonly used. The instrument should be calibrated using a standard of known refractive index.

-

Sample Application: A few drops of this compound are placed on the surface of the measuring prism of the refractometer.[18]

-

Temperature Control: The prisms are temperature-controlled, typically to 20 °C, using a circulating water bath.

-

Measurement: The operator looks through the eyepiece and adjusts the instrument until the boundary line between the light and dark fields is sharp and centered on the crosshairs. The refractive index is then read from the instrument's scale. The measurement is typically made using the sodium D-line (589.3 nm).

-

Reporting: The refractive index is reported as nD followed by the temperature, for example, n20/D.

Flash Point Determination

The flash point is the lowest temperature at which a volatile liquid can vaporize to form an ignitable mixture in air. It is a critical safety parameter.

Methodology (Closed-Cup Method, e.g., ASTM D93 - Pensky-Martens Closed Cup Tester):

The closed-cup method is preferred for volatile liquids as it confines the vapors, generally resulting in a lower and more conservative flash point value compared to an open-cup method.[19][20][21]

-

Apparatus: A closed-cup flash point tester, which consists of a temperature-controlled cup with a lid that has openings for an ignition source and a stirrer.

-

Sample Preparation: The sample cup is filled with this compound to a specified level.

-

Heating: The sample is heated at a slow, constant rate while being stirred.

-

Ignition Test: At regular temperature intervals, the stirring is stopped, and an ignition source (a small flame or an electric spark) is introduced into the vapor space above the liquid through an opening in the lid.

-

Observation: The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite with a brief flash.[22]

pKa Determination

The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka) of a solution. For an amine, it is more precisely the pKa of its conjugate acid (R-NH₃⁺), and it indicates the amine's basicity.

Methodology (Potentiometric Titration):

Potentiometric titration is a highly accurate method for determining the pKa of amines.[23][24]

-

Sample Preparation: A known concentration of this compound is dissolved in deionized water.

-

Titration Setup: A calibrated pH electrode is immersed in the amine solution, which is continuously stirred. A standardized solution of a strong acid (e.g., HCl) is used as the titrant and is added in small, precise increments using a burette.

-

Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium.

-

Data Analysis: A titration curve is generated by plotting the measured pH versus the volume of titrant added. The equivalence point is determined from the inflection point of the curve. The pKa is the pH at the half-equivalence point, where half of the amine has been protonated.[23]

Visualization of Experimental Workflow

While complex signaling pathways are not relevant to the physical properties of this compound, a simplified logical workflow for the determination of these properties can be visualized. The following diagram illustrates a general sequence for characterizing a liquid chemical.

Caption: A simplified workflow for physical property determination.

This guide provides a foundational understanding of the physical properties of this compound, supported by standardized experimental methodologies. This information is intended to aid in the safe and effective use of this compound in research and development.

References

- 1. store.astm.org [store.astm.org]

- 2. OECD test n°104: Vapour pressure - Analytice [analytice.com]

- 3. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 4. consilab.de [consilab.de]

- 5. store.astm.org [store.astm.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. books.google.cn [books.google.cn]

- 8. oecd.org [oecd.org]

- 9. How to Measure Viscosity: 10 Steps (with Pictures) - wikiHow [wikihow.com]

- 10. scribd.com [scribd.com]

- 11. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 12. uomus.edu.iq [uomus.edu.iq]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 15. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]

- 16. matestlabs.com [matestlabs.com]

- 17. ASTM D1218 - Standard Test Method for Refractive Index and Refractive Dispersion of Hydrocarbon Liquids - Savant Labs [savantlab.com]

- 18. my.che.utah.edu [my.che.utah.edu]

- 19. Closed Cup Flash Point Test Method: An Overview - zeal [zealinstruments.com]

- 20. Flash Point - Prime Process Safety Center [primeprocesssafety.com]

- 21. filab.fr [filab.fr]

- 22. almaaqal.edu.iq [almaaqal.edu.iq]

- 23. benchchem.com [benchchem.com]

- 24. mdpi.com [mdpi.com]

An In-depth Technical Guide to tert-Amylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Amylamine, also known as 2-methyl-2-butanamine or 1,1-dimethylpropylamine, is a primary aliphatic amine with significant applications in organic synthesis and as a building block in the development of new chemical entities.[1][2] Its unique structural features, characterized by a sterically hindered tertiary carbon atom adjacent to the amino group, impart specific chemical properties that are leveraged in various chemical transformations. This guide provides a comprehensive overview of the structure, properties, synthesis, and spectral characterization of this compound.

Chemical Structure and Identification

This compound is a five-carbon amine with the chemical formula C5H13N.[3][4] The structure features a tertiary amyl group attached to a primary amine.

Molecular Structure Diagram:

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C5H13N | [3][4][5] |

| Molecular Weight | 87.16 g/mol | [3][4][6] |

| CAS Number | 594-39-8 | [3][4][6] |

| Appearance | Colorless to almost colorless clear liquid | [1][2] |

| Boiling Point | 77 °C | [5][6][7] |

| Density | 0.746 g/mL at 25 °C | [5][6][7] |

| Refractive Index (n20/D) | 1.3996 | [6][7] |

| Flash Point | -1 °C (closed cup) | [7][8] |

| Solubility | Miscible with water, ethanol, and ether. | |

| SMILES | CCC(C)(C)N | [6][7] |

| InChI Key | GELMWIVBBPAMIO-UHFFFAOYSA-N | [6][7][9] |

Spectroscopic Data

Spectroscopic data is crucial for the unambiguous identification and characterization of this compound.

¹H NMR Spectroscopy

The proton nuclear magnetic resonance (¹H NMR) spectrum provides information about the hydrogen atoms in the molecule.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~0.8 | triplet | 3H | -CH₂CH₃ |

| ~1.0 | singlet | 6H | -C(CH₃ )₂ |

| ~1.2 | quartet | 2H | -CH₂ CH₃ |

| ~1.3 | singlet | 2H | -NH₂ |

Note: Exact chemical shifts can vary depending on the solvent used.

¹³C NMR Spectroscopy

The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum provides information about the carbon skeleton.

| Chemical Shift (ppm) | Assignment |

| ~9.0 | -CH₂C H₃ |

| ~27.0 | -C(C H₃)₂ |

| ~35.0 | -C H₂CH₃ |

| ~55.0 | -C (CH₃)₂ |

Note: Exact chemical shifts can vary depending on the solvent used.

Infrared (IR) Spectroscopy

The infrared spectrum reveals the presence of specific functional groups. As a primary amine, this compound exhibits characteristic N-H stretching and bending vibrations.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3500 | Medium, two bands | N-H stretch (symmetric and asymmetric) |

| ~2960 | Strong | C-H stretch (aliphatic) |

| 1590-1650 | Medium | N-H bend (scissoring) |

| 1000-1250 | Medium | C-N stretch |

Synthesis of this compound

The synthesis of this compound can be achieved through several methods. The Ritter reaction is a prominent method for the preparation of tertiary alkyl amines. An alternative route involves the formation and subsequent hydrolysis of tert-amylurea.

Ritter Reaction

The Ritter reaction involves the reaction of an alkene or a tertiary alcohol with a nitrile in the presence of a strong acid to form an N-alkyl amide, which can then be hydrolyzed to the corresponding amine.[1][6][10]

Reaction Workflow Diagram:

Caption: General workflow for the synthesis of this compound via the Ritter Reaction.

Experimental Protocol (General Procedure):

-

Carbocation Formation: 2-Methyl-2-butene (or tert-amyl alcohol) is slowly added to a cold, stirred solution of a strong acid, such as concentrated sulfuric acid. This step generates the stable tert-amyl carbocation.

-

Nitrile Addition: Acetonitrile is then added to the reaction mixture. The nitrogen atom of the nitrile acts as a nucleophile, attacking the carbocation to form a nitrilium ion intermediate.

-

Hydrolysis to Amide: The reaction mixture is carefully quenched with water, leading to the hydrolysis of the nitrilium ion to form N-tert-amylacetamide.

-

Amide Hydrolysis: The N-tert-amylacetamide is isolated and then hydrolyzed under basic conditions (e.g., by refluxing with aqueous sodium hydroxide) to yield this compound and sodium acetate.

-

Purification: The resulting this compound is purified by distillation.

Synthesis via tert-Amylurea

An alternative synthesis route involves the preparation of tert-amylurea, followed by its hydrolysis.

Reaction Workflow Diagram:

Caption: General workflow for the synthesis of this compound via tert-Amylurea.

Experimental Protocol (General Procedure):

-

tert-Amylurea Formation: tert-Amyl alcohol is reacted with urea in the presence of a strong acid catalyst.

-

Hydrolysis: The resulting tert-amylurea is then hydrolyzed, typically under basic conditions, to afford this compound.

-

Purification: The product is purified by distillation. A similar series of reactions has been noted to produce this compound with a boiling point of 77–78°C in 87% yield.[9]

Applications in Research and Drug Development

This compound serves as a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals.[11] Its sterically hindered nature can be exploited to introduce specific structural motifs and to influence the pharmacokinetic and pharmacodynamic properties of a target molecule. For instance, it has been used as a substitute for the t-butylamino substituent in cyanobenzylamine derivatives.[4] While this compound itself is not known to directly modulate specific signaling pathways, its incorporation into drug candidates can be critical for their biological activity.

Safety and Handling

This compound is a highly flammable liquid and vapor.[1][2] It is also corrosive and can cause severe skin burns and eye damage.[1] It is harmful if swallowed or inhaled.[12] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical.[7][8] It should be stored in a cool, well-ventilated area away from sources of ignition.[12]

Conclusion

This compound is a fundamentally important primary amine with a distinct structural profile. Its well-defined physical, chemical, and spectroscopic properties, coupled with established synthetic routes, make it a readily accessible and versatile building block for chemical research and drug discovery. A thorough understanding of its characteristics and handling requirements is essential for its safe and effective use in the laboratory.

References

- 1. Ritter Reaction | NROChemistry [nrochemistry.com]

- 2. CN1380284A - Synthesis process of tert-butyl amine and its formula - Google Patents [patents.google.com]

- 3. scbt.com [scbt.com]

- 4. This compound 98 594-39-8 [sigmaaldrich.com]

- 5. Ritter Reaction [organic-chemistry.org]

- 6. Ritter reaction - Wikipedia [en.wikipedia.org]

- 7. thieme-connect.com [thieme-connect.com]

- 8. CN101108806A - Technique for synthesizing tert-butylamine - Google Patents [patents.google.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. chemistry-reaction.com [chemistry-reaction.com]

- 11. This compound | 594-39-8 [chemicalbook.com]

- 12. DE3801273A1 - PROCESS FOR PREPARING TERT.-AMYL ALCOHOL (TAA) - Google Patents [patents.google.com]

A Technical Guide to the Boiling Point of tert-Amylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the boiling point of tert-amylamine, a crucial physicochemical property for its application in research and pharmaceutical development. This document presents quantitative data in structured tables, details experimental protocols for boiling point determination, and explores the underlying principles governing this characteristic.

Physicochemical Properties of this compound

This compound, also known by its IUPAC name 2-methyl-2-butanamine, is a primary aliphatic amine with significant utility as a solvent and an intermediate in organic synthesis. Its physical properties are essential for handling, reaction control, and purification processes.

| Property | Value | Reference |

| IUPAC Name | 2-methyl-2-butanamine | N/A |

| Synonyms | 1,1-Dimethylpropylamine, tert-Pentylamine | [1] |

| CAS Number | 594-39-8 | [1] |

| Molecular Formula | C₅H₁₃N | |

| Molecular Weight | 87.16 g/mol | |

| Boiling Point (at 760 mmHg) | 77 °C | [2] |

| Density | 0.746 g/mL at 25 °C | [2] |

| Flash Point | -1 °C | [2] |

| Refractive Index | 1.3996 (at 20 °C) | [2] |

The Influence of Molecular Structure on Boiling Point: A Comparative Analysis of Pentylamine Isomers

The boiling point of an amine is primarily determined by the strength of its intermolecular forces, which include hydrogen bonding and van der Waals dispersion forces. The structure of the molecule, particularly its branching, plays a critical role in dictating the extent of these interactions.

Primary amines, such as this compound and its isomers, can engage in hydrogen bonding through their -NH₂ group. However, the degree of steric hindrance around this group and the overall molecular shape affect the efficiency of these bonds and the strength of London dispersion forces.

Below is a comparison of the boiling points of various primary pentylamine isomers:

| Isomer | Structure | Boiling Point (°C) |

| n-Pentylamine | CH₃(CH₂)₄NH₂ | 104-105 |

| Isopentylamine | (CH₃)₂CH(CH₂)₂NH₂ | 95-97[1][2][3] |

| Neopentylamine | (CH₃)₃CCH₂NH₂ | 80-83[4][5][6] |

| sec-Pentylamine | CH₃CH₂CH₂CH(NH₂)CH₃ | 92.7 |

| This compound | CH₃CH₂C(CH₃)₂NH₂ | 77 [2] |

Analysis:

-

n-Pentylamine , with its linear structure, has the largest surface area among the isomers, leading to the strongest van der Waals forces and the most effective hydrogen bonding, resulting in the highest boiling point.

-

As branching increases, the molecule becomes more compact and spherical. This reduces the surface area available for intermolecular contact, weakening the van der Waals forces.

-

Isopentylamine and sec-Pentylamine show intermediate boiling points, reflecting a moderate degree of branching.

-

Neopentylamine has a highly branched structure, but the amino group is at the end of a short chain, allowing for somewhat effective hydrogen bonding.

-

This compound , being a tertiary-structured primary amine, exhibits the most significant steric hindrance around the amino group. This severely impedes intermolecular hydrogen bonding. Furthermore, its highly compact, quasi-spherical shape minimizes surface area, leading to the weakest van der Waals forces and, consequently, the lowest boiling point among the primary pentylamine isomers.

The following diagram illustrates the relationship between the molecular structure of pentylamine isomers and their boiling points.

Caption: Molecular structure's effect on pentylamine boiling points.

Experimental Determination of Boiling Point

The boiling point of a volatile liquid like this compound can be accurately determined using several standard laboratory techniques. The choice of method often depends on the quantity of the substance available.

Thiele Tube Method (Micro Method)

This method is suitable for small sample volumes.

Protocol:

-

Preparation: A small amount of this compound (a few drops) is placed in a small test tube (Durham tube). A capillary tube, sealed at one end, is inverted and placed inside the test tube containing the liquid.

-

Apparatus Setup: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil).

-

Heating: The side arm of the Thiele tube is gently heated. The design of the tube allows for even heat distribution through convection currents.

-

Observation: As the temperature rises, air trapped in the capillary tube will be expelled, and eventually, a steady stream of bubbles will emerge from the open end of the capillary tube as the this compound boils.

-

Boiling Point Determination: The heat source is removed, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the vapor pressure of the this compound equals the atmospheric pressure, which is indicated by the point when the bubbling stops and the liquid just begins to be drawn back into the capillary tube.

-

Record Pressure: The atmospheric pressure in the laboratory should be recorded at the time of the experiment, as the boiling point is pressure-dependent.

Distillation Method (Macro Method)

For larger quantities, a simple distillation provides an accurate boiling point measurement.

Protocol:

-

Apparatus Setup: A distillation flask is charged with a sample of this compound (at least 5-10 mL) and a few boiling chips or a magnetic stir bar to ensure smooth boiling. The flask is connected to a condenser, and a thermometer is positioned so that the top of the bulb is level with the side arm leading to the condenser.

-

Heating: The distillation flask is heated gently.

-

Equilibrium: As the liquid boils, the vapor rises and surrounds the thermometer bulb. The temperature will stabilize when the vapor is in thermal equilibrium with the condensing liquid on the thermometer bulb.

-

Boiling Point Reading: The stable temperature observed during the distillation of the bulk of the liquid is recorded as the boiling point. This temperature represents the point at which the vapor pressure of the this compound is equal to the external pressure.

-

Record Pressure: As with the Thiele tube method, the ambient atmospheric pressure must be recorded.

The following diagram outlines a general workflow for the experimental determination of a boiling point.

References

- 1. Isopentylamine, 99% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. Isoamylamine | C5H13N | CID 7894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. Buy Neopentylamine | 5813-64-9 [smolecule.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Neopentylamine - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Physicochemical Properties of tert-Amylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of tert-amylamine (systematic name: 2-methylbutan-2-amine). The information is curated for professionals in research and development, with a focus on delivering precise data and methodologies to support laboratory and developmental work.

Physicochemical Data Summary

The following table summarizes the key quantitative properties of this compound, compiled from various reputable chemical data sources.

| Property | Value | Notes and Citations |

| Density | 0.746 g/mL | at 25 °C[1][2][3][4][5][6][7][8] |

| 0.74 g/cm³ | at 20 °C[9][10][11] | |

| Boiling Point | 77 °C | at 760 mmHg[1][2][4][5][9][10][11] |

| Melting Point | -105 °C | [2][3] |

| Flash Point | -1 °C (30.2 °F) | Closed Cup[1][5][8][9][10][11] |

| Refractive Index | 1.3996 | at 20 °C[1][2][3][4][5][12] |

| Molecular Weight | 87.16 g/mol | [1][3] |

| pKa | 10.85 | at 19 °C[2][3] |

| Water Solubility | Soluble | [2][3][9][10][11] |

| Vapor Density | 3.01 (vs air) | [7] |

Experimental Protocols

The following sections detail standardized methodologies for determining the key physicochemical properties of volatile liquids such as this compound. These protocols are based on internationally recognized standards to ensure accuracy and reproducibility.

Density Determination (Pycnometer Method - based on OECD 109 & ASTM D891)

The density of a liquid can be accurately determined using a pycnometer. This method involves measuring the mass of a known volume of the liquid.[6][13][14]

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

-

Analytical balance (accurate to ±0.1 mg)

-

Constant temperature bath

-

Thermometer

Procedure:

-

Cleaning and Calibration: The pycnometer is thoroughly cleaned with a suitable solvent and dried. It is then weighed empty on the analytical balance (m_empty).

-

Water Calibration: The pycnometer is filled with distilled water of a known temperature and density. It is then placed in a constant temperature bath to reach thermal equilibrium (e.g., 25°C). The water level is adjusted to the mark on the capillary. The pycnometer is removed from the bath, carefully dried on the outside, and weighed (m_water). The volume of the pycnometer (V) can be calculated using the density of water at that temperature.

-

Sample Measurement: The calibrated pycnometer is emptied, dried, and then filled with this compound.

-

The filled pycnometer is brought to the same constant temperature as the water calibration.

-

The level of this compound is adjusted to the mark, and the outside is dried.

-

The pycnometer filled with the sample is weighed (m_sample).

-

Calculation: The density (ρ) of the sample is calculated using the formula: ρ_sample = (m_sample - m_empty) / V

Boiling Point Determination (Ebulliometer Method - based on OECD 103)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[4][8][15]

Apparatus:

-

Heating mantle or oil bath

-

Calibrated thermometer

-

Boiling chips

Procedure:

-

A sample of this compound (e.g., 20-50 mL) is placed in the boiling flask of the distillation apparatus, along with a few boiling chips to ensure smooth boiling.

-

The apparatus is assembled with the thermometer bulb positioned so that the top of the bulb is level with the bottom of the side-arm of the distillation head.

-

The sample is heated gently.

-

As the liquid boils and its vapor rises, the temperature on the thermometer will increase.

-

The boiling point is the temperature that remains constant while the liquid is distilling and condensing in the condenser.[17][19] This temperature should be recorded, along with the atmospheric pressure.

Flash Point Determination (Closed-Cup Method - based on ASTM D93)

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air.[2][20][21] For a volatile substance like this compound, a closed-cup method is appropriate.[2]

Apparatus:

Procedure:

-

The sample cup of the Pensky-Martens apparatus is filled with this compound to the specified level.

-

The lid is closed, and the sample is heated at a slow, constant rate while being stirred.[20]

-

At regular temperature intervals, the stirring is stopped, and the ignition source is applied by dipping it into the vapor space above the liquid.

-

The flash point is the lowest temperature at which the application of the ignition source causes the vapor of the sample to ignite with a distinct flash inside the cup.

-

The observed flash point is then corrected for barometric pressure.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for determining the density of this compound using the pycnometer method.

Caption: Workflow for Density Determination using a Pycnometer.

References

- 1. store.astm.org [store.astm.org]

- 2. scimed.co.uk [scimed.co.uk]

- 3. store.astm.org [store.astm.org]

- 4. laboratuar.com [laboratuar.com]

- 5. ASTM D891 - Specific Gravity, Apparent, of Liquid Industrial Chemicals [appliedtesting.com]

- 6. oecd.org [oecd.org]

- 7. oecd.org [oecd.org]

- 8. oecd.org [oecd.org]

- 9. standards.iteh.ai [standards.iteh.ai]

- 10. oecd.org [oecd.org]

- 11. standards.iteh.ai [standards.iteh.ai]

- 12. store.astm.org [store.astm.org]

- 13. Physical chemical testing studies | Essem Compliance [essem-compliance.com]

- 14. OECD n°109: Density of liquids and solids - Analytice [analytice.com]

- 15. oecd.org [oecd.org]

- 16. vernier.com [vernier.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Distillation: Determination of Volatility and Boiling Point [platinumessays.com]

- 19. lcslaboratory.com [lcslaboratory.com]

- 20. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]

- 21. ASTM D93 - Standard Test Methods for Flash Point by Pensky-Martens Closed Cup Tester - Savant Labs [savantlab.com]

An In-depth Technical Guide to the Aqueous Solubility of tert-Amylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aqueous solubility of tert-amylamine (2-methyl-2-butanamine), a primary aliphatic amine with significant applications in the synthesis of pharmaceuticals and other specialty chemicals. Understanding its solubility in water is critical for its application in various chemical processes, including reaction chemistry, extraction, and formulation development.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for interpreting its solubility characteristics. Key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₃N | [1][2] |

| Molecular Weight | 87.16 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Density | 0.746 g/mL at 25 °C | [1][2] |

| Boiling Point | 77 °C | [1][2] |

| pKa | 10.85 at 19 °C | [2] |

| Flash Point | -1 °C | [1] |

Aqueous Solubility of this compound

While qualitatively described as soluble in water across multiple sources, precise quantitative data on the solubility of this compound is not extensively documented in readily available literature.[3] Lower aliphatic amines are generally soluble in water due to their ability to form hydrogen bonds.[4] However, as the carbon chain length increases, the hydrophobic character of the alkyl group leads to a decrease in water solubility.[4] For C5 amines like this compound, this balance between the hydrophilic amino group and the hydrophobic amyl group results in significant but not unlimited solubility. One source indicates a solubility of approximately 30 g/L at 25 °C, although this figure should be considered an estimate pending more rigorous experimental verification.

The solubility of amines in water is also influenced by temperature. For many amines, solubility increases with temperature.[5]

Factors Influencing Aqueous Solubility

The solubility of this compound in aqueous solutions is a multifactorial property governed by several key parameters. The interplay of these factors determines the extent to which this compound will dissolve in water under specific conditions.

Experimental Protocol for Determining Water Solubility

A standardized method for determining the water solubility of a chemical substance is outlined in the OECD Guideline 105. This guideline describes two primary methods: the column elution method for substances with low solubility and the flask method for substances with higher solubility. Given that this compound is a liquid and is considered soluble, the flask method is the more appropriate procedure.

Principle of the Flask Method

The flask method involves dissolving the test substance in water at a temperature slightly above the test temperature, followed by cooling to the test temperature. The system is allowed to equilibrate, after which the concentration of the substance in the aqueous solution is determined.

Apparatus and Reagents

-

Glass flasks with stoppers

-

Constant temperature shaker or magnetic stirrer

-

Centrifuge (if necessary to separate undissolved substance)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-purity water

-

This compound (purity > 98%)

-

Analytical instrument for quantification (e.g., Gas Chromatograph with a Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC))

Experimental Workflow

The following diagram illustrates a generalized workflow for determining the water solubility of this compound using the flask method.

Detailed Procedure

-

Preparation of the Saturated Solution: Add an excess amount of this compound to a glass flask containing a known volume of high-purity water. The flask should be sealed to prevent evaporation.

-

Equilibration: The flask is agitated in a constant temperature bath or shaker set to the desired experimental temperature (e.g., 20 °C). The equilibration time will depend on the substance and the agitation speed, and a preliminary test should be conducted to determine the time required to reach a steady-state concentration.

-

Phase Separation: Once equilibrium is reached, the mixture is allowed to stand at the test temperature to allow for the separation of the aqueous phase from any undissolved this compound. If necessary, centrifugation can be used to achieve a clear separation.

-

Sampling and Analysis: A sample of the clear aqueous phase is carefully withdrawn. The concentration of this compound in this sample is then determined using a suitable analytical method.

Analytical Quantification

The accurate quantification of this compound in the aqueous sample is a critical step. Several analytical techniques can be employed:

-

Gas Chromatography (GC): GC with a Flame Ionization Detector (FID) is a common and effective method for analyzing volatile amines. The aqueous sample can be directly injected, or a headspace analysis can be performed.[6][7][8]

-

High-Performance Liquid Chromatography (HPLC): HPLC can also be used, particularly with a suitable derivatizing agent to enhance detection, especially if a UV detector is used.[9][10][11] Mass spectrometry (MS) detection would provide higher selectivity and sensitivity.

-

Titration: As this compound is a base, its concentration in water can be determined by titration with a standardized acid solution. Potentiometric titration is a suitable method for this purpose.[12][13][14][15]

The choice of analytical method will depend on the available instrumentation, the required sensitivity, and the potential for interferences in the sample matrix. Calibration standards should be prepared to accurately determine the concentration of this compound in the test samples.

References

- 1. This compound 98 594-39-8 [sigmaaldrich.com]

- 2. This compound | 594-39-8 [chemicalbook.com]

- 3. This compound | 594-39-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. byjus.com [byjus.com]

- 5. This compound 98 594-39-8 [sigmaaldrich.com]

- 6. Development of a rapid GC-FID method to simultaneously determine triethylamine, diisopropylamine, and 1,1,3,3-tetramethylguanidine residues in an active pharmaceutical ingredient - PMC [pmc.ncbi.nlm.nih.gov]

- 7. agilent.com [agilent.com]

- 8. bre.com [bre.com]

- 9. benchchem.com [benchchem.com]

- 10. HPLC Method for Analysis of Tetramethylammonium on Newcrom AH Column | SIELC Technologies [sielc.com]

- 11. trimethylamine and other tertiary amines by HPLC-UV? - Chromatography Forum [chromforum.org]

- 12. Determination of Water Content in Triethylamine Using Karl Fischer Titration [sigmaaldrich.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. titration procedure based: Topics by Science.gov [science.gov]

- 15. Method for measuring total titratable amine in sevelamer carbonate through potentiometric titration method - Eureka | Patsnap [eureka.patsnap.com]

Navigating the Solubility Landscape of tert-Amylamine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of tert-amylamine (also known as 1,1-dimethylpropylamine or 2-methyl-2-butanamine) in various organic solvents. This document is intended to be a valuable resource for professionals in research and development, particularly in the pharmaceutical and chemical industries, where understanding solubility is critical for process design, formulation development, and chemical synthesis. While specific quantitative solubility data is not widely available in published literature, this guide summarizes the known qualitative solubility and provides a detailed experimental protocol for its precise determination.

Core Concepts in Solubility

The solubility of a substance is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. For a liquid solute like this compound, miscibility, the ability of two liquids to mix in all proportions, is often the practical measure of solubility. The principle of "like dissolves like" is a fundamental concept in predicting solubility; polar solvents tend to dissolve polar solutes, and nonpolar solvents dissolve nonpolar solutes. This compound, with its primary amine group, exhibits polarity and the capacity for hydrogen bonding, influencing its interaction with various organic solvents.[1]

Qualitative Solubility of this compound

Based on available data, this compound is generally considered to be soluble or miscible in a range of common organic solvents. This broad solubility is attributed to its molecular structure, which includes both a polar amine group and a nonpolar alkyl group.

| Organic Solvent | Chemical Class | Qualitative Solubility | Reference |

| Acetone | Ketone | Soluble | |

| Ethanol | Alcohol | Soluble | |

| Diethyl Ether | Ether | Soluble |

Note: "Soluble" in this context generally implies that the substances are miscible at common laboratory temperatures and pressures. However, for precise applications, experimental determination of quantitative solubility is recommended.

Experimental Protocol for Determining this compound Solubility

To address the lack of specific quantitative data, a detailed experimental protocol is provided below. This method, based on the isothermal shake-flask method, is a reliable technique for determining the solubility of a liquid in a liquid solvent.